4-(Phenylsulfonyl)thiophen-3-amine

Description

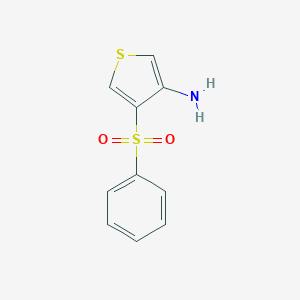

Structure

3D Structure

Properties

IUPAC Name |

4-(benzenesulfonyl)thiophen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S2/c11-9-6-14-7-10(9)15(12,13)8-4-2-1-3-5-8/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLCXPMYGZOANR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CSC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380990 | |

| Record name | 4-(phenylsulfonyl)thiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175201-60-2 | |

| Record name | 4-(Phenylsulfonyl)-3-thiophenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(phenylsulfonyl)thiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Phenylsulfonyl)thiophen-3-amine chemical properties

An In-depth Technical Guide to 4-(Phenylsulfonyl)thiophen-3-amine: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a thiophene ring substituted with both an amine and a phenylsulfonyl group. This unique combination of functional groups imparts a distinct chemical character, positioning it as a valuable and versatile building block in the fields of synthetic organic chemistry and medicinal chemistry. The electron-donating nature of the amino group and the strong electron-withdrawing capacity of the phenylsulfonyl moiety create a nuanced electronic profile on the thiophene core, influencing its reactivity and potential for molecular interactions. This guide provides a comprehensive overview of the chemical properties, synthetic considerations, and key applications of this compound, tailored for researchers and professionals in drug development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 175201-60-2 | [1] |

| Molecular Formula | C₁₀H₉NO₂S₂ | [1][2] |

| Molecular Weight | 239.31 g/mol | [1][2] |

| Purity | Typically ≥95% | [2] |

| Appearance | Solid (form may vary) | |

| Storage | Sealed in a dry environment at 2-8°C | [1] |

| SMILES | NC1=CSC=C1S(=O)(C2=CC=CC=C2)=O | [1] |

| InChI Key | HYLCXPMYGZOANR-UHFFFAOYSA-N | [2] |

digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];// Define nodes for atoms N1 [label="NH2", pos="0,1.5!"]; C3 [label="C", pos="0,0!"]; C4 [label="C", pos="1.5,0!"]; C5 [label="C", pos="1.5,-1.5!"]; C2 [label="C", pos="-0.75,-1.5!"]; S_thiophene [label="S", pos="0,-2.5!"]; S_sulfonyl [label="S", pos="3,0!"]; O1 [label="O", pos="3.7,1!"]; O2 [label="O", pos="3.7,-1!"]; C_phenyl [label="", shape=point, pos="4.5,0!"];

// Phenyl Ring C1_p [pos="5.2,0.8!"]; C2_p [pos="6.2,0.4!"]; C3_p [pos="6.5,-0.6!"]; C4_p [pos="5.8,-1.4!"]; C5_p [pos="4.8,-1.0!"]; C6_p [pos="4.5,0!"]; // Attachment point

// Draw bonds C3 -- N1; C3 -- C4; C4 -- C5; C5 -- S_thiophene; S_thiophene -- C2; C2 -- C3; C4 -- S_sulfonyl; S_sulfonyl -- O1 [label="O", fontcolor="#202124"]; S_sulfonyl -- O2 [label="O", fontcolor="#202124"]; S_sulfonyl -- C6_p;

// Phenyl ring bonds C1_p -- C2_p; C2_p -- C3_p; C3_p -- C4_p; C4_p -- C5_p; C5_p -- C6_p; C6_p -- C1_p;

// Add invisible nodes for double bonds db1 [pos="-0.375,-0.75!", shape=point]; db2 [pos="1.5,-0.75!", shape=point]; db_p1 [pos="5.7,0.6!", shape=point]; db_p2 [pos="6.35,-0.1!", shape=point]; db_p3 [pos="5.3,-1.2!", shape=point];

// Draw double bonds C2 -- db1 [dir=none]; db1 -- C3 [dir=none]; C4 -- db2 [dir=none]; // Phenyl double bonds C1_p -- db_p1 [dir=none]; db_p1 -- C2_p [dir=none]; C3_p -- db_p2 [dir=none]; db_p2 -- C4_p [dir=none]; C5_p -- db_p3 [dir=none]; db_p3 -- C6_p [dir=none]; }

Caption: Chemical Structure of this compound.

Synthesis and Structural Elucidation

General Synthetic Strategies

One of the most prominent methods for synthesizing substituted 2- or 3-aminothiophenes is the Gewald reaction .[3] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile (like cyanoacetone) and elemental sulfur in the presence of a base.[3][4] Adapting this to produce a 4-sulfonyl substituted aminothiophene would require a specialized α-mercapto ketone or a related precursor.

A more plausible approach involves a multi-step synthesis starting from a pre-functionalized thiophene ring. This provides greater control over the regiochemistry of the substituents.

Caption: Plausible synthetic workflow for this compound.

Protocol Causality:

-

Sulfonylation: Introducing the phenylsulfonyl group early is often strategic. However, direct sulfonylation of thiophene can be complex. An alternative is a coupling reaction with a pre-sulfonated building block.

-

Nitration: The phenylsulfonyl group is a meta-director on a benzene ring but its directing effect on a thiophene ring must be carefully considered. It deactivates the ring, making subsequent electrophilic substitution, such as nitration, require forcing conditions. The nitro group is introduced as a precursor to the amine.

-

Reduction: The final step is the reduction of the nitro group to the target amine. Standard reduction methods, such as catalytic hydrogenation or using metals like iron or tin in acidic media, are effective for this transformation.

Structural Elucidation

The identity and purity of this compound are confirmed using standard analytical techniques. While specific spectral data is proprietary to vendors, the expected characteristics can be predicted.[1]

-

¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum would be expected to show distinct signals for the aromatic protons on the thiophene and phenyl rings. The two protons on the thiophene ring will appear as doublets due to coupling. The protons on the phenylsulfonyl group will appear in the aromatic region (typically 7.5-8.0 ppm). The amine (-NH₂) protons would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbons attached to the heteroatoms (sulfur and nitrogen) will have characteristic chemical shifts.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or protonated peak [M+H]⁺ appearing at m/z 239 or 240, respectively.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), S=O stretching of the sulfone group (around 1300-1350 cm⁻¹ and 1150-1170 cm⁻¹), and C=C stretching of the aromatic rings.

Chemical Reactivity and Profile

The reactivity of this compound is governed by the interplay between its three key components: the thiophene ring, the amino group, and the phenylsulfonyl group.

-

Amino Group: The 3-amino group is a nucleophilic center and a weak base.[5] It can readily participate in reactions typical of primary aromatic amines, including:

-

Acylation/Amide Formation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

N-Alkylation: Reaction with alkyl halides.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction).

-

-

Phenylsulfonyl Group: As a powerful electron-withdrawing group, the phenylsulfonyl moiety significantly deactivates the thiophene ring towards electrophilic aromatic substitution. This effect modulates the reactivity of the ring and also decreases the basicity of the 3-amino group compared to unsubstituted 3-aminothiophene.

-

Thiophene Ring: While deactivated, the thiophene ring can still undergo certain substitution reactions. The position of substitution will be directed by the existing groups. The inherent reactivity of the thiophene core makes it a stable scaffold for building more complex molecules.

Applications in Medicinal Chemistry and Drug Discovery

Thiophene-containing compounds are considered "privileged structures" in medicinal chemistry, appearing in numerous FDA-approved drugs.[6][7] They are recognized as bioisosteres of the phenyl ring, offering similar steric properties but with different electronic characteristics and metabolic profiles.[6] this compound serves as a key intermediate for synthesizing more elaborate molecules with therapeutic potential.

Scaffold for Kinase Inhibitors

The aminothiophene scaffold is a common feature in the design of protein kinase inhibitors.[8][9] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of diseases like cancer.[8][10] The amino group at the 3-position provides a convenient handle to introduce various side chains that can interact with the ATP-binding pocket of a target kinase.

For example, derivatives of this compound can be elaborated through reactions at the amino group to generate libraries of compounds for screening against kinase targets such as Src kinase, Spleen Tyrosine Kinase (SYK), or Fms-like tyrosine kinase 3 (FLT3).[10][11][12]

Caption: Role as an intermediate in drug discovery workflow.

Building Block for Novel Heterocycles

The reactivity of the amino group allows for its use in cyclization reactions to build fused heterocyclic systems. These more complex ring systems are often sought in drug discovery to explore novel chemical space and achieve high binding affinity and selectivity for biological targets.

Conclusion

This compound is a strategically important chemical intermediate. Its well-defined structure, featuring a reactive amino handle and a modulating sulfonyl group on a stable thiophene core, makes it a valuable precursor for the synthesis of diverse and complex organic molecules. Its primary application lies in the construction of compound libraries for drug discovery, particularly in the search for novel kinase inhibitors. The principles of its synthesis are rooted in established heterocyclic chemistry, and its reactivity profile offers a versatile platform for further molecular elaboration. A thorough understanding of its properties is essential for researchers aiming to leverage this compound in the development of next-generation therapeutics.

References

-

ResearchGate. Three component reaction for the synthesis of 3‐aminothiophenes. Available from: [Link].

-

Campaigne, E., & Monroe, P. A. (1953). 3-Substituted Thiophenes. VII. Derivatives of 3-Aminothiophene. Journal of the American Chemical Society, 75(1), 215–284. Available from: [Link].

-

Putz, G., & Cîmpulungeanu, E. (2012). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 17(1), 1074-1083. Available from: [Link].

-

Paulmier, C. (1996). Synthesis and Reactivity of 3-Aminothiophenes and 3,4-Diaminothiophenes. Sulfur Reports, 19(1), 215-284. Available from: [Link].

-

Putz, G., & Cîmpulungeanu, E. (2012). First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. Semantic Scholar. Available from: [Link].

-

The Royal Society of Chemistry. Supplementary Data. Available from: [Link].

-

Rybalkin, V. P., et al. Synthesis of photo- and ionochromic N-acylated 2-aminomethylenebenzo[b]thiophene-3(2Н)-ones with a terminal phenanthroline group. Beilstein Archives. Available from: [Link].

-

CAS Common Chemistry. Nitroglycerin. Available from: [Link].

-

PubChem. Thiophen-3-amine. National Center for Biotechnology Information. Available from: [Link].

-

ChemSynthesis. 4-phenyl-3-(1H-1,2,4-triazol-5-yl)-2-thiophenamine. Available from: [Link].

-

PubChem. Thiophen-3-amine hydrochloride. National Center for Biotechnology Information. Available from: [Link].

- Google Patents. Process for preparing thiophene derivatives.

-

Boschelli, D. H., et al. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Journal of Medicinal Chemistry, 44(23), 3965-3977. Available from: [Link].

-

Vaškevičiūtė, K., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 23(14), 7850. Available from: [Link].

-

Sosič, I., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 26(24), 7592. Available from: [Link].

-

Li, G., et al. (2020). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. Molecules, 25(18), 4234. Available from: [Link].

-

Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Available from: [Link].

-

Lucas, M. C., et al. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 18(14), 4062-4065. Available from: [Link].

-

Shestopalov, A. M., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(7), 643-651. Available from: [Link].

-

Khan, I., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 297-321. Available from: [Link].

-

Kumar, R., et al. (2018). Therapeutic importance of synthetic thiophene. Chemistry Central Journal, 12(1), 69. Available from: [Link].

-

Anizon, F., et al. (2015). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 20(8), 14814-14833. Available from: [Link].

-

Wang, Y., et al. (2013). Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. European Journal of Medicinal Chemistry, 69, 191-200. Available from: [Link].

-

He, Y., et al. (2023). Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. Drug Development Research, 84(2), 296-311. Available from: [Link].

-

Howe, K. L., et al. (2015). Structure-Bioactivity Relationship for Benzimidazole Thiophene Inhibitors of Polo-Like Kinase 1 (PLK1), a Potential Drug Target in Schistosoma mansoni. PLoS Neglected Tropical Diseases, 9(1), e0003486. Available from: [Link].

-

Chemcasts. nitroglycerin (CAS 55-63-0) Properties. Available from: [Link].

-

PubChem. 3-(4-Fluorophenyl)sulfonylthiophen-2-amine. National Center for Biotechnology Information. Available from: [Link].

-

Słoczyńska, K., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 27(1), 227. Available from: [Link].

-

Liu, Y., et al. (2024). Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Design, Synthesis, and Biological Evaluation. Molecules, 29(16), 3816. Available from: [Link].

Sources

- 1. 175201-60-2|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. | Semantic Scholar [semanticscholar.org]

- 5. CAS 25475-76-7: thiophen-3-amine hydrochloride [cymitquimica.com]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Phenylsulfonyl)thiophen-3-amine: A Versatile Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Phenylsulfonyl)thiophen-3-amine (CAS No. 175201-60-2) is a strategically important heterocyclic building block in medicinal chemistry. It integrates three key pharmacophoric elements: the thiophene ring, a privileged scaffold known for its bioisosteric relationship with the benzene ring and its presence in numerous FDA-approved drugs; a primary amine, which serves as a versatile synthetic handle for diversification; and a phenylsulfonyl group, which can modulate physicochemical properties and engage in critical interactions with biological targets. This guide provides a comprehensive technical overview of its properties, a plausible and detailed synthetic route, and its application as a core intermediate in the development of therapeutic agents, particularly in the realm of kinase inhibitors.

The Thiophene Scaffold in Medicinal Chemistry: A Privileged Structure

The thiophene nucleus is a cornerstone of modern medicinal chemistry, recognized for its ability to enhance biological activity and improve pharmacokinetic profiles.[1] Its five-membered aromatic structure containing a sulfur atom makes it an effective bioisostere for a phenyl ring, yet it offers distinct electronic properties and metabolic profiles.[2] The incorporation of a thiophene ring can increase lipophilicity, facilitate passage across biological membranes, and provide specific hydrogen bonding and π-stacking interactions with protein targets.[1]

The subject of this guide, this compound, is a bifunctional intermediate. The primary amine at the 3-position is a nucleophilic center, ideal for forming amides, sulfonamides, ureas, and secondary amines, allowing for the systematic exploration of chemical space.[3] The phenylsulfonyl moiety at the 4-position is a strong electron-withdrawing group and a potent hydrogen bond acceptor, which can significantly influence the molecule's interaction with target proteins and improve properties such as solubility and metabolic stability.[4]

Physicochemical and Safety Profile

A clear understanding of the fundamental properties of a chemical entity is critical for its effective use in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 175201-60-2 | [3][5] |

| Molecular Formula | C₁₀H₉NO₂S₂ | [3] |

| Molecular Weight | 239.31 g/mol | [3] |

| Appearance | Solid (form may vary) | N/A |

| Purity | ≥95.0% (typical) | [3] |

| InChI Key | HYLCXPMYGZOANR-UHFFFAOYSA-N | [3] |

| SMILES | NC1=CSC=C1S(=O)(=O)C2=CC=CC=C2 | [5] |

Safety and Handling

According to available safety data sheets, this compound is classified as an irritant. Standard laboratory precautions should be strictly followed.

-

Hazard Statements: May cause skin, eye, and respiratory irritation.

-

Precautionary Measures: Handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.[5]

Proposed Synthesis Pathway

Step-by-Step Synthetic Protocol

Step 1: Protection of 3-Aminothiophene The nucleophilic amine must be protected to prevent side reactions during the subsequent electrophilic sulfonation step. A tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the reaction conditions and its straightforward removal.

-

Dissolve 3-aminothiophene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine (1.2 eq), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Work up the reaction by washing with aqueous acid, base, and brine, followed by drying over sodium sulfate and concentration under reduced pressure to yield tert-butyl (thiophen-3-yl)carbamate.

Step 2: Friedel-Crafts Sulfonylation This step introduces the phenylsulfonyl group at the 4-position. The Boc-protected amine directs the electrophilic substitution primarily to the adjacent 2- and 4-positions. Steric hindrance from the Boc group can favor substitution at the 4-position.

-

Dissolve the Boc-protected aminothiophene (1.0 eq) in a suitable solvent, such as anhydrous DCM or nitromethane.

-

Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 2.5 eq), in portions at 0 °C. Causality: The Lewis acid activates the benzenesulfonyl chloride for electrophilic attack on the electron-rich thiophene ring.

-

Slowly add benzenesulfonyl chloride (1.2 eq) to the stirred suspension.

-

Allow the reaction to proceed at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

-

Carefully quench the reaction by pouring it onto ice-water with concentrated HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate. Purify by column chromatography to isolate the desired 4-sulfonylated product.

Step 3: Deprotection of the Amine The final step is the removal of the Boc protecting group to yield the target primary amine.

-

Dissolve the purified Boc-protected intermediate in DCM or dioxane.

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the mixture at room temperature for 1-3 hours until deprotection is complete (monitored by TLC/LC-MS).

-

Remove the solvent and excess acid under reduced pressure.

-

Neutralize the resulting salt with a base (e.g., saturated sodium bicarbonate solution) and extract the free amine product into an organic solvent.

-

Dry the organic layer and concentrate to yield this compound.

Synthesis Workflow Diagram

Caption: Proposed three-step synthesis of this compound.

Application as a Scaffold in Drug Discovery

The true value of this compound lies in its utility as a versatile starting material for constructing libraries of potential drug candidates. Its structure is particularly relevant to the development of protein kinase inhibitors , a major class of therapeutics for cancer and inflammatory diseases.[8][9][10]

Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The amine group of this compound can be readily elaborated to introduce various side chains that can target specific regions of the kinase, thereby conferring potency and selectivity.

Library Generation Workflow

The primary amine serves as a key point for diversification. Standard coupling reactions can be employed to generate a large library of analogues for high-throughput screening.

Caption: Diversification strategy for library synthesis from the core scaffold.

Relevance to Kinase Inhibition

While no public data directly links this compound to a specific kinase, numerous patents and publications describe structurally related aminothiophene derivatives as potent inhibitors of various kinases. The general structure involves a hinge-binding heterocycle (the aminothiophene core), with substituents projecting into other regions of the ATP-binding site.

Table 2: Examples of Biological Targets for Aminothiophene-based Scaffolds

| Target Family | Specific Kinase Example | Therapeutic Area | Source(s) |

| Tyrosine Kinases | Bruton's Tyrosine Kinase (BTK) | Autoimmune Disease, Cancer | [9] |

| Tyrosine Kinases | Receptor Tyrosine Kinases | Cancer | [8] |

| Serine/Threonine Kinases | B-Raf | Cancer (Melanoma) | [10] |

| Antiviral Targets | HIV-1 Reverse Transcriptase | HIV/AIDS | [11] |

The phenylsulfonyl group can form strong hydrogen bonds with backbone amides in the hinge region of a kinase, while the derivatized amine can extend into the solvent-exposed region or a hydrophobic pocket, allowing for fine-tuning of selectivity and potency.

Illustrative Signaling Pathway: Tyrosine Kinase Inhibition

Caption: Mechanism of action for a hypothetical tyrosine kinase inhibitor.

Experimental Protocol: Parallel Amide Library Synthesis

This protocol describes a standard, reliable method for generating a small library of amide derivatives from this compound for initial screening.

Objective: To synthesize a diverse set of amides by coupling the primary amine of the title compound with a panel of commercially available carboxylic acids.

Materials:

-

This compound

-

A selection of carboxylic acids (R-COOH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent

-

N,N-Diisopropylethylamine (DIPEA) as the base

-

Anhydrous Dimethylformamide (DMF) as the solvent

-

96-well reaction block or individual reaction vials

Procedure:

-

Stock Solution Preparation: Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

-

Acid Plating: In each well of the 96-well block (or in each vial), add 1.2 equivalents of a unique carboxylic acid. If the acids are solid, they can be pre-weighed or dispensed as stock solutions.

-

Reagent Addition: a. To each well, add 1.3 equivalents of HATU from a stock solution in DMF. b. Add 3.0 equivalents of DIPEA. Causality: DIPEA is a non-nucleophilic base that neutralizes the acid formed during the reaction, driving the amide bond formation to completion.

-

Initiation: Add 1.0 equivalent of the this compound stock solution to each well to start the reactions.

-

Reaction: Seal the reaction block/vials and shake at room temperature for 16 hours.

-

Work-up & Purification: a. Quench the reactions by adding water to each well. b. Extract the products using a suitable solvent like ethyl acetate. c. The crude products can be purified using high-throughput methods such as preparative HPLC-MS.

-

Analysis: Confirm the identity and purity of each library member by LC-MS analysis.

Amide Synthesis Workflow Diagram

Caption: Workflow for parallel synthesis of an amide library.

Conclusion

This compound is more than a simple chemical; it is a highly valuable platform for innovation in drug discovery. Its well-defined structure, featuring a privileged heterocyclic core and versatile functional groups, makes it an ideal starting point for the synthesis of compound libraries targeting a wide range of diseases. By understanding its properties, synthesis, and strategic applications, researchers can leverage this powerful scaffold to accelerate the discovery of novel and effective therapeutic agents.

References

-

Jain, A., & Sharma, S. (2021). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molbank, 2021(2), M1223. [Link]

- Obushak, M. D., et al. (2023). Three component reaction for the synthesis of 3‐aminothiophenes. Journal of Heterocyclic Chemistry. (Note: While this is a relevant topic, a direct clickable link to the full text was not available in the search results).

- Patent CN109867658B.

- Paulmier, C. (1996). Synthesis and Reactivity of 3-Aminothiophenes and 3,4-Diaminothiophenes. Sulfur Reports, 19(1), 215–284. (Note: Accessed via Sci-Hub, direct publisher link may require subscription).

- Patent US 2010/0041652 A1. Tyrosine Kinase Inhibitors.

- Patent US7514444B2. Inhibitors of bruton's tyrosine kinase.

-

Ghaffari, S., et al. (2018). Therapeutic importance of synthetic thiophene. Chemistry Central Journal, 12(1), 67. [Link]

- Patent US9314464B2. Compounds and compositions as protein kinase inhibitors.

-

Ayati, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Tidwell, J. H., et al. (2001). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. Bioorganic & Medicinal Chemistry, 9(5), 1155-1167. [Link]

-

Li, J. J., & Johnson, D. S. (2014). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Organic Synthesis, 11(5), 712-730. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 175201-60-2|this compound|BLD Pharm [bldpharm.com]

- 6. echemi.com [echemi.com]

- 7. sci-hub.box [sci-hub.box]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. US7514444B2 - Inhibitors of bruton's tyrosine kinase - Google Patents [patents.google.com]

- 10. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

- 11. Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-(Phenylsulfonyl)thiophen-3-amine: A Privileged Scaffold in Medicinal Chemistry

This guide provides an in-depth analysis of 4-(Phenylsulfonyl)thiophen-3-amine, a heterocyclic compound of significant interest to researchers in drug discovery and organic synthesis. We will explore its fundamental chemical properties, delve into a logical synthetic pathway, and discuss its potential as a core scaffold for developing novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the chemical context and potential applications of this molecule.

Core Molecular Attributes

This compound is a substituted thiophene derivative characterized by the presence of a phenylsulfonyl group at the 4-position and an amine group at the 3-position of the thiophene ring. This unique arrangement of functional groups—an electron-rich aromatic amine and an electron-withdrawing sulfonyl moiety on a thiophene core—makes it a compelling building block for chemical library synthesis.

The primary amine serves as a crucial handle for a variety of chemical modifications, such as amide bond formation or the synthesis of Schiff bases, while the phenylsulfonyl group can influence the molecule's electronic properties, solubility, and potential for hydrogen bonding interactions with biological targets. Thiophene-containing compounds are recognized as "privileged pharmacophores" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂S₂ | [2][3] |

| Molecular Weight | 239.31 g/mol | [2][3] |

| CAS Number | 175201-60-2 | [2][3] |

| Purity | Typically ≥95.0% | [2] |

| Storage Conditions | Sealed in dry, 2-8°C | [3] |

| SMILES Code | NC1=CSC=C1S(=O)(=O)C2=CC=CC=C2 | [3] |

Synthetic Strategy and Mechanistic Rationale

While specific synthetic procedures for this compound are not extensively detailed in publicly available literature, a plausible and efficient synthetic route can be designed based on well-established principles of organic chemistry. A logical approach involves the protection of the amine, followed by sulfonation, and subsequent deprotection.

Proposed Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound from thiophen-3-amine.

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices

-

Amine Protection: The amine group of thiophen-3-amine is a nucleophile and can react with the electrophilic sulfonating agent.[4] To ensure selective reaction at the thiophene ring, the amine must first be protected. A tert-butoxycarbonyl (Boc) group is an excellent choice as it is stable under the conditions required for sulfonation and can be removed under mild acidic conditions.

-

Electrophilic Sulfonation: The reaction of the N-protected thiophen-3-amine with benzenesulfonyl chloride in the presence of a Lewis acid, such as aluminum chloride, is a classic Friedel-Crafts-type reaction. The Lewis acid activates the sulfonyl chloride, making it a more potent electrophile, which then attacks the electron-rich thiophene ring, preferentially at the 4-position due to steric hindrance from the protected amine at the 3-position.

-

Deprotection: The final step involves the removal of the Boc protecting group. This is typically achieved by treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, which cleanly cleaves the carbamate to yield the desired primary amine.

Applications in Drug Discovery

The structural features of this compound make it a valuable scaffold for the development of new therapeutic agents. Thiophene derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] The incorporation of a sulfonamide moiety can further enhance the pharmacological profile, as this functional group is present in many clinically used drugs.

Logical Framework for Drug Development

The diagram below outlines the relationship between the molecular structure of this compound and its potential as a lead compound in drug discovery.

Caption: Structural features and their relevance in drug discovery.

The amine group at the 3-position provides a convenient point for derivatization, allowing for the exploration of structure-activity relationships (SAR). For example, acylation of the amine with various carboxylic acids could lead to a library of compounds for screening against biological targets like Bruton's tyrosine kinase (BTK), where related thieno[3,2-c]pyridin-4-amines have shown potent inhibitory activity.[7]

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed synthesis and a representative biological assay. These protocols are based on established chemical and biological techniques and are designed to be self-validating.

Protocol 1: Synthesis of this compound (Hypothetical)

Step 1: Synthesis of tert-butyl (thiophen-3-yl)carbamate

-

To a stirred solution of thiophen-3-amine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.1 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the protected amine.

Step 2: Synthesis of tert-butyl (4-(phenylsulfonyl)thiophen-3-yl)carbamate

-

To a stirred solution of tert-butyl (thiophen-3-yl)carbamate (1.0 eq) in a suitable solvent (e.g., nitrobenzene) at 0 °C, add aluminum chloride (1.2 eq) portion-wise.

-

Slowly add benzenesulfonyl chloride (1.1 eq).

-

Allow the reaction to stir at room temperature for 24 hours.

-

Carefully pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 3: Synthesis of this compound

-

Dissolve tert-butyl (4-(phenylsulfonyl)thiophen-3-yl)carbamate (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.

-

Stir the reaction at room temperature for 4 hours.

-

Monitor the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the final product.

Protocol 2: In Vitro Kinase Inhibition Assay (Example)

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the compound to obtain a range of concentrations for IC₅₀ determination.

-

In a 96-well plate, add the kinase, the appropriate substrate, and ATP.

-

Add the test compound at various concentrations.

-

Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay).

-

Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound represents a molecule with significant untapped potential in the field of medicinal chemistry. Its well-defined structure, featuring a versatile amine handle and a biologically relevant thiophene-sulfonamide core, makes it an attractive starting point for the synthesis of novel compounds with therapeutic promise. The synthetic and experimental frameworks provided in this guide offer a solid foundation for researchers to explore the chemical space around this scaffold and to unlock its full potential in the development of next-generation therapeutics.

References

-

Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes - ResearchGate. [Link]

-

4-Aminothiophenol | C6H7NS | CID 14510 - PubChem. [Link]

-

Thiophen-3-amine hydrochloride | C4H6ClNS | CID 12413181 - PubChem. [Link]

-

Thiophen-3-amine | C4H5NS | CID 640543 - PubChem. [Link]

-

3-(4-Fluorophenyl)sulfonylthiophen-2-amine | C10H8FNO2S2 | CID 487029 - PubChem. [Link]

-

4-phenyl-3-(1H-1,2,4-triazol-5-yl)-2-thiophenamine - ChemSynthesis. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. [Link]

-

Biological Activities of Thiophenes | Encyclopedia MDPI. [Link]

-

Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed. [Link]

-

preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. [Link]

-

Therapeutic importance of synthetic thiophene - PMC - PubMed Central. [Link]

-

The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[8][9]thieno[3,2-j]phenanthridine and (E). [Link]

-

Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed. [Link]

-

Structures of important thiophene-based drugs - ResearchGate. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 175201-60-2|this compound|BLD Pharm [bldpharm.com]

- 4. CAS 25475-76-7: thiophen-3-amine hydrochloride [cymitquimica.com]

- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-Aminothiophenol | C6H7NS | CID 14510 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-(Phenylsulfonyl)thiophen-3-amine

Introduction

4-(Phenylsulfonyl)thiophen-3-amine is a unique heterocyclic compound featuring a thiophene core, a primary amine, and a phenylsulfonyl group.[1][2] This molecular architecture suggests its potential as a versatile building block in medicinal chemistry and materials science. The thiophene ring is a common scaffold in many approved drugs, valued for its ability to act as a bioisosteric replacement for phenyl rings, often improving metabolic stability and binding affinity.[3] The presence of the arylsulfonamide-like moiety and a primary amine introduces possibilities for a range of chemical modifications and interactions, making it a compound of interest for drug development professionals.

This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility and stability of this compound. In the absence of extensive empirical data in the public domain for this specific molecule, this document synthesizes information from related chemical classes to provide a robust framework for its handling, formulation, and development. We will delve into its physicochemical properties, predict its behavior in various solvent systems, and outline protocols for rigorous stability testing.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its solubility and stability.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₉NO₂S₂ | [1][2] |

| Molecular Weight | 239.31 g/mol | [1][2] |

| Predicted pKa (basic) | ~ 3.5 - 4.5 | Prediction (based on aniline pKa ~4.6, with electron-withdrawing effects of the phenylsulfonyl and thiophene groups) |

| Predicted LogP | ~ 2.0 - 2.5 | Prediction (indicating moderate lipophilicity) |

Disclaimer: pKa and LogP values are estimations based on the chemical structure and have not been experimentally verified. These values should be used as a guide for initial experimental design.

The predicted basic pKa is attributed to the primary amine at the 3-position of the thiophene ring. The electron-withdrawing nature of the adjacent phenylsulfonyl group is expected to significantly decrease the basicity of this amine compared to a simple alkylamine. The predicted LogP value suggests that this compound is a moderately lipophilic molecule, which will influence its solubility in both aqueous and organic solvents.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing everything from oral bioavailability to the feasibility of formulation. The structure of this compound suggests a nuanced solubility profile.

Aqueous Solubility

Due to the presence of the basic amine, the aqueous solubility of this compound is expected to be highly pH-dependent.

-

Acidic pH (pH < pKa): At a pH below the pKa of the amine, the compound will be protonated, forming a cationic salt. This salt form is anticipated to have significantly higher aqueous solubility compared to the free base.

-

Neutral to Basic pH (pH > pKa): At pH values above the pKa, the compound will exist predominantly as the neutral, free base. Due to its moderate lipophilicity (predicted LogP ~2.0-2.5), the intrinsic aqueous solubility of the free base is expected to be low.

Organic Solubility

The aromatic nature of the thiophene and phenyl rings, along with the polar sulfonyl group, suggests that this compound will exhibit solubility in a range of organic solvents. It is anticipated to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to a lesser extent, in alcohols like ethanol and methanol. Its solubility in non-polar solvents such as hexane is expected to be limited.

Experimental Protocol for Solubility Determination

A robust method for experimentally determining the solubility of this compound is the isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, pH-buffered aqueous solutions, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC-UV or LC-MS system for quantification

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

-

Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable mobile phase for analysis.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV or LC-MS method with a standard curve.

-

Calculate the solubility in mg/mL or mol/L.

Caption: Workflow for isothermal shake-flask solubility determination.

Stability Profile

Assessing the chemical stability of this compound is crucial for determining its shelf-life, identifying compatible excipients, and understanding its potential degradation pathways.

Potential Degradation Pathways

-

Hydrolytic Degradation: While the C-S bonds in the thiophene ring are generally stable, the overall molecule's stability in aqueous solutions at different pH values should be evaluated. The sulfonamide-like linkage can be susceptible to hydrolysis under strongly acidic or basic conditions.[4][5][6] The primary amine can also influence the electronic properties of the molecule and its susceptibility to hydrolysis.

-

Oxidative Degradation: The primary aromatic amine and the electron-rich thiophene ring are potential sites for oxidation.[7][8][9][10][11] Common laboratory oxidants like hydrogen peroxide or atmospheric oxygen, potentially catalyzed by metal ions, could lead to the formation of N-oxides, hydroxylated species, or even ring-opened products. The phenylsulfonyl group is generally stable to oxidation.[12][13][14][15]

-

Photodegradation: Many aromatic compounds, including sulfonamides, can degrade upon exposure to light, particularly UV radiation.[16][17][18][19][20] This can lead to complex degradation pathways and the formation of colored degradants.

Experimental Protocol for Forced Degradation Study

A forced degradation (stress testing) study is essential to identify likely degradation products and elucidate the degradation pathways.

Objective: To assess the stability of this compound under various stress conditions and to identify major degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

LC-MS/MS system for separation and identification of degradation products

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to the sample solution to a final concentration of 0.1 M.

-

Base Hydrolysis: Add NaOH to the sample solution to a final concentration of 0.1 M.

-

Oxidation: Add H₂O₂ to the sample solution to a final concentration of 3%.

-

Thermal Stress: Store the solid compound and the solution at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the solid compound and the solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and compare them to a control sample stored under ambient conditions.

-

Analysis:

-

Use a stability-indicating LC-MS/MS method to separate the parent compound from its degradation products.

-

Quantify the remaining parent compound to determine the extent of degradation.

-

Use the mass spectral data (MS and MS/MS) to propose structures for the major degradation products.

-

Caption: Workflow for a forced degradation study.

Conclusion

The experimental protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to thoroughly characterize the solubility and stability of this compound. This essential data will enable informed decisions in its handling, formulation, and progression through the development pipeline.

References

- Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing.

- Gao, Y., et al. (2017). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways.

- Iley, J., et al. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing.

- King, J. F., & Rathore, R. (1990). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.

- Mori, Y., et al. (2000). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry.

- Page, M. I., & Williams, A. (2001). Reactivity and Mechanism in the Hydrolysis of β-Sultams.

- Polshettiwar, V., & Varma, R. S. (2008). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed.

- Sienkiewicz, A., et al. (2018).

- Stratford, H. J. W. (1962). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC.

- Taylor, E. C., & McKillop, A. (1966). The Mechanism of the Oxidation of Some Aromatic Amines by Peroxyacetic Acid. Journal of the American Chemical Society.

-

Tetko, I. V. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. Retrieved from [Link]

- Wols, B. A., & Hofman-Caris, C. H. M. (2012).

- Wols, B. A., & Hofman-Caris, C. H. M. (2012). (PDF) Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates.

- Unspecified. (2016). Reactivity order is pyrrole>furan >thiophene .

- Unspecified. (n.d.). Oxidation of Amines by Flavoproteins. PMC - NIH.

- Unspecified. (n.d.).

- Unspecified. (n.d.).

-

ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

-

Rowan Scientific. (n.d.). pKa Prediction. Retrieved from [Link]

- Kumar, A., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

- Unspecified. (2021). Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene - II. YouTube.

- Unspecified. (n.d.). Selected syntheses and reactions of sulfones.

- Unspecified. (n.d.).

- Unspecified. (2014). Sulfonyl Protective Groups.

- Unspecified. (n.d.).

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

- Unspecified. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in...

-

Wikipedia. (n.d.). Diphenyl sulfone. Retrieved from [Link]

- Unspecified. (n.d.). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities.

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 2. 175201-60-2|this compound|BLD Pharm [bldpharm.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Theoretical study of the oxidation mechanism of aromatic amines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 14. Sulfone synthesis by oxidation [organic-chemistry.org]

- 15. Diphenyl sulfone - Wikipedia [en.wikipedia.org]

- 16. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [PDF] Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

The Strategic Utility of 4-(Phenylsulfonyl)thiophen-3-amine in Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-(Phenylsulfonyl)thiophen-3-amine has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its unique electronic and structural features, arising from the interplay between the electron-withdrawing phenylsulfonyl group and the electron-donating amino moiety on the thiophene scaffold, render it a versatile synthon for the construction of complex heterocyclic systems. This guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of this compound, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, mechanistic insights, and data-driven analyses are presented to empower researchers in leveraging the full potential of this valuable synthetic intermediate.

Introduction: The Thiophene Scaffold in Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its bioisosteric relationship with the benzene ring allows for the modulation of physicochemical properties such as solubility and metabolism, often leading to enhanced biological activity.[2] The introduction of substituents onto the thiophene core provides a powerful means to fine-tune these properties and explore structure-activity relationships (SAR). This compound represents a strategically designed building block that combines the inherent advantages of the thiophene nucleus with the unique reactivity conferred by its specific substitution pattern.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectroscopic characteristics of this compound is essential for its effective utilization in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉NO₂S₂ |

| Molecular Weight | 239.31 g/mol |

| CAS Number | 175201-60-2 |

| Appearance | Off-white to yellow solid (typical) |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

Spectroscopic Characterization:

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the phenyl and thiophene rings, as well as a characteristic signal for the amino protons. The protons on the thiophene ring will exhibit coupling patterns indicative of their relative positions.

-

¹³C NMR: The carbon spectrum will display resonances for the carbons of the phenyl and thiophene rings. The carbon attached to the sulfonyl group and the carbon bearing the amino group are expected to be significantly shifted due to the electronic effects of these substituents.

Synthesis of this compound: A Proposed Protocol

While a definitive, published step-by-step synthesis for this compound is not readily found in the public domain, a plausible synthetic route can be devised based on established methodologies for the preparation of substituted aminothiophenes. The following protocol is a representative example and may require optimization.

Workflow for the Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of 3-Bromo-4-(phenylsulfonyl)thiophene

-

To a solution of 3-bromothiophene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst (e.g., aluminum chloride, 1.1 eq) portion-wise.

-

Slowly add benzenesulfonyl chloride (1.05 eq) to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-bromo-4-(phenylsulfonyl)thiophene.

Step 2: Synthesis of this compound

-

To an oven-dried flask, add 3-bromo-4-(phenylsulfonyl)thiophene (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., Xantphos, 4-10 mol%).

-

Add a source of ammonia (e.g., a solution of ammonia in dioxane or a protected amine followed by deprotection) and a base (e.g., sodium tert-butoxide, 1.5 eq).

-

Add anhydrous toluene or dioxane as the solvent and heat the mixture under an inert atmosphere (e.g., argon) at 80-100 °C for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield this compound.

The Strategic Role of Substituents in Reactivity

The synthetic utility of this compound is a direct consequence of the electronic properties of its substituents.

-

The Phenylsulfonyl Group: As a potent electron-withdrawing group, the phenylsulfonyl moiety deactivates the thiophene ring towards electrophilic substitution. However, it also acidifies the protons on the thiophene ring, making them susceptible to deprotonation by strong bases, which can be a key step in certain synthetic transformations.

-

The Amino Group: The amino group is a versatile functional handle. As a nucleophile, it can participate in a wide range of reactions, including acylation, alkylation, and the formation of Schiff bases. It also activates the thiophene ring towards electrophilic substitution, although this effect is tempered by the opposing influence of the sulfonyl group.

This push-pull electronic arrangement makes this compound an ideal substrate for cyclocondensation reactions, where the amino group acts as a nucleophile and the adjacent sulfonyl-activated position can participate in subsequent steps.

Applications in the Synthesis of Bioactive Molecules

The unique reactivity of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems, many of which are of interest in drug discovery. A prime example is its potential use in the synthesis of thieno[3,2-c]pyridines, a class of compounds that has shown promise as kinase inhibitors.

Hypothetical Synthetic Application: Synthesis of a Thieno[3,2-c]pyridine Core

Caption: General scheme for the synthesis of a thieno[3,2-c]pyridine from this compound.

In this hypothetical transformation, the amino group of this compound would react with one of the carbonyl groups of a 1,3-dicarbonyl compound to form an enamine intermediate. Subsequent intramolecular cyclization, driven by the reactivity of the thiophene ring, would lead to the formation of the fused pyridine ring.

Conclusion and Future Outlook

This compound is a synthetic building block with significant potential for the construction of novel and complex heterocyclic molecules. Its unique electronic properties, arising from the judicious placement of electron-donating and electron-withdrawing groups, provide a versatile platform for a range of chemical transformations. As the demand for new therapeutic agents continues to grow, the strategic use of well-designed building blocks like this compound will be crucial in accelerating the drug discovery process. Further exploration of its reactivity and applications is warranted and is expected to unveil new avenues for the synthesis of innovative bioactive compounds.

References

-

PubChem. (n.d.). Thiophen-3-amine. Retrieved from [Link]

-

PubChem. (n.d.). Thiophen-3-amine hydrochloride. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-phenyl-3-(1H-1,2,4-triazol-5-yl)-2-thiophenamine. Retrieved from [Link]

- Alam, M. A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

- Li, Y., et al. (2024). Structure-Guided Discovery and Preclinical Assessment of Novel (Thiophen-3-yl)aminopyrimidine Derivatives as Potent ERK1/2 Inhibitors. Journal of Medicinal Chemistry.

- Zhang, Y., et al. (2021). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. Molecules.

- Sekhar, C., et al. (2021). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. Beni-Suef University Journal of Basic and Applied Sciences.

- Cognizance Journal of Multidisciplinary Studies. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.

- Wang, Y., et al. (2023). Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. Drug Development Research.

- Kamal, A., et al. (2021). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Current Organic Synthesis.

- Wang, C., et al. (2024).

- El-Sayed, M. A., et al. (2022). Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

-

Acta Crystallographica Section E: Crystallographic Communications. (2023). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[3]thieno[3,2-j]phenanthridine and (E). Acta Crystallographica Section E: Crystallographic Communications.

-

PubChem. (n.d.). 3-(4-Fluorophenyl)sulfonylthiophen-2-amine. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). Thiophen-3-amine hydrochloride - CAS:25475-76-7. Retrieved from [Link]

Sources

biological activity of 4-(Phenylsulfonyl)thiophen-3-amine scaffold

An In-depth Technical Guide to the Biological Activity of the 4-(Phenylsulfonyl)thiophen-3-amine Scaffold

Introduction: A Privileged Scaffold in Modern Drug Discovery

The this compound scaffold represents a cornerstone of medicinal chemistry, merging two pharmacologically significant moieties: the thiophene ring and the phenylsulfonamide group. Thiophene, a sulfur-containing aromatic heterocycle, is a key structural component in numerous approved drugs, valued for its ability to act as a bioisostere of a phenyl ring while possessing unique electronic properties and metabolic profiles.[1][2] The sulfonamide group is a classic pharmacophore, renowned for its foundational role in the development of antibacterial agents and its versatile hydrogen bonding capabilities, which allow for potent interactions with a wide array of biological targets.[3] The strategic fusion of these two components into the this compound core creates a "privileged scaffold" — a molecular framework that is predisposed to bind to multiple, distinct biological targets, thereby exhibiting a broad spectrum of therapeutic activities.

This technical guide provides an in-depth exploration of the diverse biological activities associated with this scaffold. We will dissect its role as a potent modulator of key cellular pathways implicated in cancer, inflammation, and microbial infections, grounding our analysis in mechanistic insights and empirical data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical entity.

Part 1: Anticancer Activity - Targeting Aberrant Kinase Signaling

One of the most significant therapeutic applications of the this compound scaffold is in oncology, primarily through the inhibition of protein kinases. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The unique geometry and electronic distribution of the scaffold allow it to fit snugly into the ATP-binding pocket of various kinases, leading to potent and often selective inhibition.

Inhibition of B-RAF Kinase in Melanoma

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that governs cell growth, proliferation, and survival. In over 50% of melanomas, a specific mutation (V600E) leads to the constitutive activation of the B-RAF kinase, driving uncontrolled cell division. Derivatives of the thiophene scaffold bearing a phenylsulfonyl moiety have been identified as potent inhibitors of this mutant B-RAFV600E kinase.[4]

Mechanism of Action: These compounds act as Type I kinase inhibitors, competing with endogenous ATP for binding to the active site of B-RAFV600E. The sulfonamide group often forms critical hydrogen bonds with residues in the kinase hinge region, while the thiophene and phenyl rings engage in hydrophobic and van der Waals interactions within the pocket. This effectively blocks the phosphorylation of downstream targets like MEK and ERK, thereby arresting the pro-proliferative signaling cascade. Novel thiazole derivatives incorporating a phenylsulfonyl group have shown inhibitory activity superior to the approved drug dabrafenib, with IC₅₀ values as low as 23.1 nM.[4]

Caption: MAPK signaling pathway and the point of inhibition by the scaffold.

Broad-Spectrum Kinase Inhibition

The versatility of the scaffold extends to other critical cancer-related kinases. By modifying the substituents on the core structure, researchers have developed potent inhibitors for a range of targets.

-

Bruton's Tyrosine Kinase (BTK): Thieno[3,2-c]pyridin-4-amine derivatives, which are structurally related to our core scaffold, show excellent potency against BTK (IC₅₀ = 11.8 nM), a key enzyme in B-cell signaling pathways implicated in certain lymphomas and leukemias.[5]

-

AKT and ABL Kinases: 4-amino-2-(thio)phenol derivatives containing a sulfonamide structure have been identified as dual inhibitors of Protein Kinase B (AKT) and ABL tyrosine kinase, with IC₅₀ values of 1.26 µM and 1.50 µM, respectively.[6] These kinases are central nodes in survival and proliferation pathways across numerous cancer types.

-

VEGFR Inhibition and Overcoming Chemoresistance: Certain 3-amino-thiophene derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptors (VEGFR1/2), key mediators of angiogenesis.[7] Intriguingly, these compounds also inhibit the P-glycoprotein (P-gp) efflux pump, a major cause of multidrug resistance. This dual activity presents a powerful strategy to both block tumor blood supply and re-sensitize resistant cancer cells to conventional chemotherapy.[7]

| Compound Class | Target Kinase | IC₅₀ Value | Reference |

| Phenylsulfone-Thiazole Derivative | B-RAFV600E | 23.1 nM | [4] |

| Thieno[3,2-c]pyridin-4-amine Derivative | BTK | 11.8 nM | [5] |

| 4-amino-2-thiophenol-Sulfonamide Derivative | AKT | 1.26 µM | [6] |

| 4-amino-2-thiophenol-Sulfonamide Derivative | ABL | 1.50 µM | [6] |

| Benzo[d][3][8]dioxol-ylamino-thiophene Derivative | VEGFR1 | 2.5 µM | [7] |

Table 1: Inhibitory potency of various thiophene-based scaffolds against cancer-related kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method for quantifying the inhibitory potential of a compound against a target kinase.

-

Reagent Preparation:

-

Prepare a 10X stock solution of the ATP-competitive Alexa Fluor™ 647 tracer in the appropriate kinase buffer.

-

Prepare a 4X stock solution of the Europium (Eu)-labeled anti-tag antibody.

-

Prepare a 4X stock solution of the target kinase.

-

Serially dilute the test compound (e.g., a derivative of the this compound scaffold) in DMSO, then in kinase buffer to create 4X final concentrations.

-

-

Assay Procedure:

-

Add 2.5 µL of the 4X test compound solution to the wells of a 384-well microplate. Include wells for a positive control (no inhibitor) and negative control (no kinase).

-

Add 2.5 µL of the 4X kinase solution to the compound wells and positive control wells. Add 2.5 µL of buffer to the negative control wells.

-

Prepare a 2X Tracer/Antibody mixture by combining the 10X tracer stock and 4X antibody stock in kinase buffer.

-

Add 5 µL of the 2X Tracer/Antibody mixture to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to displace 50% of the tracer from the kinase.

-

Part 2: Antimicrobial Activity - A Modern Take on a Classic Mechanism

The sulfonamide lineage began with the discovery of their potent antibacterial properties.[3] Derivatives based on the this compound scaffold continue this legacy, demonstrating significant activity against a range of bacterial and fungal pathogens, including drug-resistant strains.

Mechanism of Action: The primary antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. As structural analogs of para-aminobenzoic acid (PABA), they block the production of dihydrofolic acid, a precursor for nucleotide synthesis, ultimately halting bacterial replication.[3] The thiophene moiety can enhance this activity through several means: improving cell wall penetration, providing additional binding interactions within the DHPS active site, or conferring activity through secondary mechanisms. For instance, some thiophene derivatives have been shown to possess bactericidal effects against colistin-resistant A. baumannii and E. coli by increasing bacterial membrane permeabilization.[8][9][10]

Caption: A typical workflow for determining Minimum Inhibitory Concentration (MIC).

| Organism | Compound Type | MIC Range (µg/mL) | Reference |

| S. aureus (Gram-positive) | Thiophene-Sulfonamide Hybrid | 3.125 - 6.25 | [11] |

| E. coli (Gram-negative) | Thiophene Derivative | 8 - 32 | [9] |

| A. baumannii (Colistin-R) | Thiophene Derivative | 16 - 32 | [9] |

| B. subtilis (Gram-positive) | Pyrrole-Thiophene-Sulfonamide | Varies | [3] |

Table 2: Representative Minimum Inhibitory Concentration (MIC) values for thiophene-based compounds.

Experimental Protocol: Broth Microdilution for MIC Determination